SDZ 90-215's Unique Target Engagement: Inhibition of the Essential Golgi Protein Vrg4
SDZ 90-215 selectively inhibits Vrg4, the essential GDP-mannose/GMP antiporter in the Golgi complex. This is a unique mechanism not observed for the broad-spectrum immunosuppressant Cyclosporin A. The direct, on-target nature of this interaction is proven by the isolation of resistance mutations. When S. cerevisiae was subjected to chemical mutagenesis and plated on medium containing 2.5 µM SDZ 90-215, all sixty resistant isolates harbored specific amino acid substitution mutations (C29Y or A286T) exclusively within the substrate-binding pocket of the Vrg4 protein [1].
| Evidence Dimension | Molecular Target and Resistance Mechanism |
|---|---|
| Target Compound Data | Targets Vrg4 (GDP-mannose/GMP antiporter); resistance maps exclusively to point mutations (C29Y, A286T) in the Vrg4 substrate-binding pocket at 2.5 µM selection pressure. |
| Comparator Or Baseline | Cyclosporin A (CsA): Targets Calcineurin; No direct Vrg4 inhibition or this specific resistance profile. |
| Quantified Difference | 100% of resistant mutants (60/60) map to VRG4, confirming Vrg4 as the specific and primary target of SDZ 90-215. |
| Conditions | S. cerevisiae BY4741∆8 strain (deleted for 8 drug resistance genes), chemical mutagenesis, selection on 2.5 µM SDZ 90-215 agar medium. |
Why This Matters
This data provides definitive proof of a unique, selective target (Vrg4) that distinguishes SDZ 90-215 from other cyclopeptolides, ensuring its utility as a specific chemical probe for Golgi mannose transport studies.
- [1] Snyder, N. A., Kim, A., Kester, L., Gale, A. N., Studer, C., Hoepfner, D., ... & Cunningham, K. W. (2019). Auxin-Inducible Depletion of the Essentialome Suggests Inhibition of TORC1 by Auxins and Inhibition of Vrg4 by SDZ 90-215, a Natural Antifungal Cyclopeptide. G3: Genes, Genomes, Genetics, 9(3), 829-840. View Source
